molecular formula C21H23FN2O3S B14920132 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

Cat. No.: B14920132
M. Wt: 402.5 g/mol
InChI Key: SCQNBELQGYMNNK-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone is a synthetic chemical compound designed for research and development purposes. The dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities . Similarly, the sulfonylpiperidine moiety is a common pharmacophore that can contribute to target binding and pharmacokinetic properties. This particular hybrid molecule is intended for investigative use in early-stage drug discovery. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacophore for developing novel therapeutic agents. As a structural analogue to compounds explored for central nervous system (CNS) targets, it may be of interest for studying neurological pathways . All available data, including NMR and mass spectrometry, confirm the identity and high purity of this product. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H23FN2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C21H23FN2O3S/c22-19-7-9-20(10-8-19)28(26,27)24-12-3-6-18(15-24)21(25)23-13-11-16-4-1-2-5-17(16)14-23/h1-2,4-5,7-10,18H,3,6,11-15H2

InChI Key

SCQNBELQGYMNNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Synthesis of Key Fragments

1-[(4-Fluorophenyl)Sulfonyl]Piperidin-3-yl Methanone

The sulfonylated piperidine fragment is synthesized via nucleophilic substitution or sulfonylation of a piperidine precursor.

Method 1: Sulfonylation of Piperidin-3-yl Methanone
  • Starting Material : Piperidin-3-yl methanone.
  • Reagents : 4-Fluorobenzenesulfonyl chloride, DIPEA (diisopropylethylamine).
  • Conditions :
    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
    • Temperature: 0–25°C, 1–4 hours.
    • Workup: Aqueous extraction, column chromatography (hexane/ethyl acetate).
  • Yield : 75–85%.
Method 2: Reductive Amination
  • Starting Material : 3-Cyanopiperidine.
  • Reagents : 4-Fluorobenzenesulfonyl chloride, sodium hydride (NaH).
  • Conditions :
    • Solvent: Tetrahydrofuran (THF), reflux (12 hours).
    • Reduction: H₂/Pd-C to convert nitrile to methanone.
  • Yield : 68–72%.

3,4-Dihydroisoquinolin-2(1H)-yl Fragment

The dihydroisoquinoline core is synthesized via Bischler-Napieralski cyclization or homophthalic anhydride condensation .

Method 1: Bischler-Napieralski Reaction
  • Starting Material : Phenethylamide derivatives.
  • Reagents : POCl₃, PPA (polyphosphoric acid).
  • Conditions :
    • Solvent: Toluene, reflux (6–12 hours).
    • Cyclization: Forms 3,4-dihydroisoquinoline.
  • Yield : 65–80%.
Method 2: Homophthalic Anhydride Condensation
  • Starting Material : Homophthalic anhydride, imines.
  • Reagents : Lewis acids (e.g., AgOTf), L-proline (organocatalyst).
  • Conditions :
    • Solvent: DMF, 60–80°C (3–6 hours).
    • Workup: Recrystallization (acetonitrile).
  • Yield : 70–90%.

Coupling Strategies for Methanone Linkage

Nucleophilic Acyl Substitution

The methanone linker is established via Friedel-Crafts acylation or amide coupling .

Method 1: Friedel-Crafts Acylation
  • Reagents : AlCl₃ (catalyst), acyl chloride derivative of piperidine sulfonyl fragment.
  • Conditions :
    • Solvent: Nitromethane, 0°C → 25°C (24 hours).
    • Workup: Quench with HCl, extract with DCM.
  • Yield : 60–70%.
Method 2: EDCl/HOBt-Mediated Coupling
  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
  • Conditions :
    • Solvent: DMF, 25°C (12 hours).
    • Workup: Silica gel chromatography (CH₂Cl₂/MeOH).
  • Yield : 75–85%.

Optimization and Yield Data

Step Method Catalyst/Conditions Yield (%) Citation
Piperidine sulfonylation Nucleophilic substitution DIPEA/DCM 85
Dihydroisoquinoline synthesis Bischler-Napieralski PPA, 120°C 80
Methanone coupling EDCl/HOBt DMF, 25°C 82

Critical Analysis of Methods

  • Sulfonylation Efficiency : DIPEA in DCM provides higher yields than NaH/THF due to milder conditions.
  • Cyclization Selectivity : Homophthalic anhydride routes avoid harsh acids (e.g., POCl₃) and improve regioselectivity.
  • Coupling Challenges : Friedel-Crafts acylation risks over-acylation, while EDCl/HOBt ensures single-site activation.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several classes of molecules, including piperidine-sulfonyl derivatives, dihydroisoquinoline-based methanones, and heterocyclic hybrids. Below is a detailed comparison:

Structural Features

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 3,4-Dihydroisoquinoline + Piperidine 4-Fluorophenyl sulfonyl on piperidine N C21H23FN2O3S 402.53 (calculated)
(4-Benzhydrylpiperazin-1-yl)(1-((4-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone (6g) Piperazine + Piperidine Benzhydryl, 4-sulfamoylaminophenyl sulfonyl Not reported Not reported
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(2,2-dimethoxyethyl)benzamide (5) Dihydroisoquinoline + Benzamide Methylene-linked benzamide, 2,2-dimethoxyethyl C22H27N3O3 381.47 (ESI-MS)
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4e) Dihydroisoquinoline + Benzothiazole Propoxy linker, dual dihydroisoquinoline groups C28H26N4O2S 482.60 (ESI-MS)
{1-[2-Methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-3-sulfonyl]piperidin-3-yl}methanone (F894-0086) Piperidine + Thiophene-Oxadiazole 2-Methylthiophene, 5-methyloxadiazole C23H26N4O4S2 486.61

Pharmacological Targets and Activities

  • Target Compound : Exhibits inhibitory activity against COL3A1, a collagen gene linked to tumor progression and metastasis .
  • Compound 5 () : Acts as a butyrylcholinesterase (BChE) inhibitor, relevant for Alzheimer’s disease .
  • Compound 4e (): No explicit activity reported, but benzothiazole derivatives are known for antimicrobial or anticancer properties.
  • F894-0086 () : A screening compound with uncharacterized biological activity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 4-fluorophenyl sulfonyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to morpholinoethyl derivatives (e.g., compound 6 in , logP ~2.8) .
  • Solubility: The sulfonyl group enhances aqueous solubility relative to non-polar analogs like bis[(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone ().
  • Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., compound 6h in ) .

Key Research Findings

  • Target Selectivity: Molecular docking (e.g., Glide software ) suggests the 4-fluorophenyl sulfonyl group forms hydrogen bonds with COL3A1’s active site, unlike morpholinoethyl or benzamide derivatives, which lack sulfonyl interactions .
  • In Vivo Efficacy: While data for the target compound are pending, structurally related dihydroisoquinoline derivatives (e.g., in ) show anti-inflammatory and antitumor activity in murine models .
  • Toxicity Profile : Piperidine-sulfonyl hybrids (e.g., ) generally exhibit low cytotoxicity (IC50 >10 μM in HepG2 cells) .

Biological Activity

3,4-Dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and implications in pharmacology, particularly in the context of cancer treatment and other therapeutic applications.

  • Molecular Formula : C19H20FNO
  • Molecular Weight : 297.4 g/mol
  • CAS Number : 911105-85-6

The compound features a complex structure that includes a dihydroisoquinoline core and a piperidine moiety with a fluorophenyl sulfonamide substituent, which may influence its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of isoquinoline have been shown to inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess antibacterial and antifungal activity. A study evaluated the synthesis of several piperazine derivatives and their biological activities, revealing promising results against various microbial strains. The presence of the sulfonamide group is believed to enhance antimicrobial efficacy by interfering with bacterial folate synthesis.

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in cancer cell metabolism.
  • Modulation of Cell Signaling Pathways : It could influence pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Study 1: Antitumor Effects

A study published in a peer-reviewed journal assessed the effects of a series of isoquinoline derivatives on human cancer cell lines. The results indicated that certain compounds led to a reduction in cell viability by more than 50% at concentrations below 10 µM, suggesting strong antitumor potential.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor5.0
Compound BAntibacterial8.0
Compound CAntifungal12.0

Q & A

Synthetic Strategies & Optimization

Basic: What are common synthetic routes for preparing 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone? Methodological Answer: The compound can be synthesized via a multi-step approach involving:

Piperidine sulfonylation : React 4-fluorophenylsulfonyl chloride with piperidin-3-ylmethanone to introduce the sulfonyl group.

Coupling with dihydroisoquinoline : Use a ketone bridge (e.g., via nucleophilic acyl substitution or reductive amination) to link the sulfonylated piperidine to the dihydroisoquinoline core.

Purification : Column chromatography (e.g., CHCl₃/MeOH gradients) is typically employed, with yields ranging from 50–60% based on analogous syntheses .

Advanced: How can reaction conditions be optimized to improve yield and purity in analogous methanone derivatives? Methodological Answer: Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction kinetics for sulfonylation and coupling steps.
  • Catalysis : Use of DMAP or Hünig’s base to accelerate acylations .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during sulfonylation.
  • Analytical monitoring : HPLC with C18 columns and UV detection (λ = 254 nm) ensures intermediate purity, as demonstrated in benzoylpiperidine derivatives .

Molecular Docking & Ligand-Receptor Interactions

Basic: What computational methods are recommended for docking this compound into target receptors? Methodological Answer: The Glide docking algorithm (Schrödinger Suite) is highly effective due to its:

  • Systematic search : Combines rigid receptor docking with torsional flexibility for ligands.
  • Scoring function : GlideScore 2.5 balances empirical and force-field terms, achieving <1 Å RMSD accuracy in 50% of cases for ligands with ≤20 rotatable bonds .
  • Protocol : Generate receptor grids using OPLS-AA force fields, and perform High-Throughput Virtual Screening (HTVS) followed by XP (extra precision) refinement .

Advanced: How can enrichment factors be enhanced in virtual screening campaigns for sulfonamide-containing ligands? Methodological Answer:

  • Solvent-accessible surface area (SASA) penalties : GlideScore 2.5 penalizes exposed charged groups, improving discrimination against decoys .
  • Pharmacophore constraints : Restrict docking poses to align the sulfonyl group with key receptor residues (e.g., hydrogen-bond acceptors in catalytic sites).
  • Benchmarking : Compare enrichment factors against GOLD or FlexX, as Glide outperforms these by 2–3× in database screens .

Analytical Characterization

Basic: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies key protons (e.g., piperidine CH₂ at δ 1.8–2.2 ppm, aromatic F-substituted phenyl at δ 7.3–7.6 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
  • HPLC : Monitor purity (>98%) using C18 columns and mobile phases like methanol/buffer (65:35) at pH 4.6 .

Advanced: How can conflicting spectral data (e.g., overlapping NMR signals) be resolved? Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for dihydroisoquinoline CH₂ groups .
  • Crystallography : X-ray diffraction (e.g., Mo-Kα radiation) provides unambiguous conformation data, as applied to sulfonamide-piperidine derivatives .
  • Dynamic Light Scattering (DLS) : Assess aggregation states in solution that may distort spectroscopic results .

Biological Assay Design

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound? Methodological Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ values against targets like kinases or proteases.
  • Cellular viability assays : MTT or resazurin-based protocols assess cytotoxicity in relevant cell lines (e.g., cancer or neuronal models).
  • Binding assays : Surface Plasmon Resonance (SPR) quantifies ligand-receptor affinity (KD) .

Advanced: How can assay conditions minimize false positives from compound aggregation or solvent effects? Methodological Answer:

  • Detergent addition : Include 0.01% Triton X-100 to disrupt non-specific aggregates.
  • Solvent controls : Match DMSO concentrations (<1% v/v) across all assay wells.
  • Dose-response consistency : Validate hits with orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) .

Data Contradiction & Reproducibility

Basic: How should researchers address discrepancies between computational docking predictions and experimental binding data? Methodological Answer:

  • Re-docking validation : Ensure the crystallographic ligand re-docks with RMSD <2 Å to confirm receptor grid accuracy .
  • Water molecule inclusion : Explicitly model conserved water molecules in the active site during docking .
  • Binding entropy correction : Apply MM-GBSA free-energy calculations to account for solvation effects .

Advanced: What strategies improve reproducibility in synthetic protocols for structurally complex methanones? Methodological Answer:

  • Strict anhydrous conditions : Use molecular sieves for moisture-sensitive steps (e.g., sulfonylation).
  • Batch-to-batch consistency : Standardize starting material sources (e.g., CAS-verified suppliers) and reaction scales.
  • Open-science practices : Publish detailed synthetic workflows, including failure cases, as seen in benzoylpiperidine studies .

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